N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide is a complex organic compound characterized by its unique structure, which includes two pyrrole rings and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide typically involves the condensation of 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde with 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The pyrrole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂⁺).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitrophenyl group can undergo redox reactions, which may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-N’-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylidene]-4-hydroxybenzohydrazide
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
N’-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its dual pyrrole rings and nitrophenyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C26H25N5O3 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-[(E)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-(2,5-dimethylpyrrol-1-yl)benzamide |
InChI |
InChI=1S/C26H25N5O3/c1-17-8-9-18(2)29(17)23-12-10-21(11-13-23)26(32)28-27-16-22-14-19(3)30(20(22)4)24-6-5-7-25(15-24)31(33)34/h5-16H,1-4H3,(H,28,32)/b27-16+ |
InChI Key |
SXJCUVURJAHEKK-JVWAILMASA-N |
Isomeric SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)N/N=C/C3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)C |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NN=CC3=C(N(C(=C3)C)C4=CC(=CC=C4)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.